Rhodium triiodide

Catalysis Carbonylation Acetic Acid Production

Secure anhydrous RhI₃ (CAS 163207-16-7) for your catalysis or spintronics research. Unlike hygroscopic RhCl₃/RhBr₃, RhI₃ forms no hydrates, eliminating drying steps. It outperforms Co-based catalysts with >99% selectivity in Monsanto acetic acid synthesis. As a layered 2D semiconductor with a Curie temperature above 400 K and a direct 1.67 eV bandgap, it uniquely enables room-temperature spintronic devices. Ensure your process benefits from its high responsivity (11.5 A/W) in NIR detection. High-purity, research-grade lots available.

Molecular Formula I3Rh
Molecular Weight 483.6189 g/mol
CAS No. 163207-16-7
Cat. No. B070022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium triiodide
CAS163207-16-7
Molecular FormulaI3Rh
Molecular Weight483.6189 g/mol
Structural Identifiers
SMILES[Rh+3].[I-].[I-].[I-]
InChIInChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3
InChIKeyKXAHUXSHRWNTOD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium Triiodide (CAS 163207-16-7): Foundational Properties and Industrial Relevance


Rhodium triiodide (RhI₃) is a black, crystalline inorganic compound with a molecular weight of 483.62 g/mol and a density of 6.4–6.65 g/cm³ [1]. It adopts a monoclinic crystal structure (space group C2/m) analogous to AlCl₃ and YCl₃, consisting of cubic close-packed iodide layers with Rh³⁺ occupying one-third of the octahedral interstices [2]. RhI₃ is hygroscopic and insoluble in water, acids, and organic solvents under ambient conditions [1]. It serves as a critical catalyst precursor in the Monsanto process for acetic acid production and has emerged as a layered 2D semiconductor with notable optoelectronic and ferromagnetic properties [3][4].

Rhodium Triiodide: Why Generic Substitution with Other Rhodium Halides or Iodides is Scientifically Inadequate


Generic substitution of RhI₃ with other rhodium halides (e.g., RhCl₃, RhBr₃) or even alternative iodide sources (e.g., IrI₃, CoI₂) is scientifically unsound due to compound-specific differences in crystal structure, hygroscopicity, catalytic selectivity, and electronic band structure. For instance, RhI₃ uniquely does not form hydrates, unlike RhCl₃ and RhBr₃, which directly impacts its handling and performance in anhydrous catalytic systems [1]. In carbonylation, the Rh/I⁻ system achieves molar selectivities exceeding 99%, a benchmark unattainable with cobalt-based catalysts operating at ~90% selectivity and far higher pressures [2]. Furthermore, RhI₃ exhibits a room-temperature ferromagnetic Curie temperature (>400 K) and a direct bandgap of 1.67 eV, properties not shared by its structural analog CrI₃ (Tc = 61 K) or other rhodium halides [3]. Such quantifiable distinctions preclude the interchangeability of RhI₃ with seemingly similar compounds in both catalytic and advanced material applications.

Rhodium Triiodide: Quantified Differentiation Data vs. Comparators for Scientific Selection


Superior Catalytic Selectivity in Methanol Carbonylation (Monsanto Process)

In the Monsanto process for acetic acid production, RhI₃-derived catalysts achieve molar selectivity exceeding 99% for the conversion of methanol and carbon monoxide to acetic acid [1][2]. This is a substantial improvement over the cobalt-catalyzed BASF process, which operates at a molar selectivity of approximately 90% and forms significant by-products including CO₂, ethanol, propionic acid, and butyraldehyde [3].

Catalysis Carbonylation Acetic Acid Production

Unmatched Ferromagnetic Curie Temperature (Tc) for 2D Spintronic Semiconductors

Bulk RhI₃ exhibits robust ferromagnetism with a Curie temperature (Tc) exceeding 400 K, far surpassing the 61 K Tc of the well-known 2D ferromagnetic semiconductor CrI₃ [1][2]. This makes RhI₃ the highest Tc bulk 2D ferromagnetic semiconductor reported to date, enabling spintronic device operation above room temperature without cryogenic cooling [3].

Spintronics 2D Materials Ferromagnetic Semiconductors

High-Performance Photodetector Metrics: Responsivity and Detectivity

Few-layer RhI₃ photodetectors demonstrate an outstanding responsivity of 11.5 A W⁻¹ and a high specific detectivity of 2 × 10¹⁰ Jones under 980 nm illumination at room temperature in air [1]. These metrics are competitive with, or exceed, those of many established 2D material photodetectors (e.g., certain MoS₂ and black phosphorus devices) under similar conditions, highlighting RhI₃'s potential for near-infrared photodetection [2].

Optoelectronics Photodetectors 2D Semiconductors

Anhydrous Nature and Hydrate Formation Resistance vs. RhCl₃ and RhBr₃

Unlike RhCl₃ and RhBr₃, which readily form hydrates, RhI₃ is known only in its anhydrous form and does not form stable hydrates [1][2]. This property is critical for applications requiring strictly anhydrous conditions, such as certain carbonylation reactions and the synthesis of moisture-sensitive coordination complexes, where the presence of hydrated salts can deactivate catalysts or introduce unwanted water into reaction mixtures.

Inorganic Chemistry Catalyst Precursors Material Stability

Thickness-Dependent Bandgap Tunability for 2D Optoelectronics

Atomically thin RhI₃ flakes exhibit a thickness-dependent bandgap that ranges from 1.1 eV for 18 layers to 1.4 eV for 2 layers [1]. This tunability is a hallmark of layered 2D semiconductors and allows for the engineering of optoelectronic devices with tailored absorption and emission properties. In comparison, many transition metal dichalcogenides (e.g., MoS₂) transition from indirect to direct bandgap only at the monolayer limit, whereas RhI₃ shows a progressive shift with layer count, offering a wider design space [2].

2D Materials Optoelectronics Bandgap Engineering

Rhodium Triiodide: Optimal Scientific and Industrial Application Scenarios


High-Selectivity Acetic Acid Production (Monsanto/Cativa-Type Carbonylation)

RhI₃ is the preferred catalyst precursor for the low-pressure carbonylation of methanol to acetic acid, where its selectivity exceeds 99% [1]. This application leverages RhI₃'s ability to form the active anionic complex [Rh(CO)₂I₂]⁻ under process conditions, achieving unparalleled product purity and minimizing downstream separation costs compared to cobalt-based alternatives [2].

Room-Temperature Spintronic Devices and Ferromagnetic Semiconductor Research

Given its Curie temperature above 400 K and layered semiconductor nature, RhI₃ is ideally suited for fabricating spintronic devices (e.g., spin valves, magnetic tunnel junctions) that operate at room temperature without cryogenic cooling [1]. Researchers should prioritize RhI₃ over CrI₃ or other low-Tc ferromagnetic semiconductors when ambient-temperature operation is required [2].

Near-Infrared Photodetectors and Optoelectronic Devices

The high responsivity (11.5 A W⁻¹) and detectivity (2 × 10¹⁰ Jones) of RhI₃-based photodetectors at 980 nm make it a strong candidate for near-infrared sensing and imaging applications [1]. Its thickness-tunable bandgap (1.1–1.4 eV) further allows for the design of wavelength-selective detectors and modulators in integrated photonic circuits [2].

Anhydrous Synthesis of Rhodium Complexes and Moisture-Sensitive Reactions

Because RhI₃ does not form hydrates, it is the rhodium halide of choice for synthesizing moisture-sensitive organometallic complexes or for catalytic reactions where trace water must be strictly excluded [1]. This property simplifies handling and reduces the need for rigorous drying steps compared to using RhCl₃·xH₂O or RhBr₃·xH₂O [2].

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